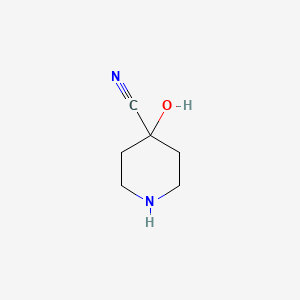

4-Hydroxypiperidine-4-carbonitrile

描述

Significance of Piperidine (B6355638) Heterocycles in Medicinal and Synthetic Chemistry

Piperidine, a six-membered heterocycle containing a nitrogen atom, is a structural motif of immense importance in the world of chemistry. nih.govencyclopedia.pub Its derivatives are integral components in a vast number of pharmaceuticals, agrochemicals, and alkaloids. encyclopedia.pubijnrd.org The prevalence of the piperidine ring in U.S. FDA-approved drugs underscores its significance in medicinal chemistry. researchgate.net This is attributed to the piperidine scaffold's ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule, such as improved solubility, metabolic stability, and target-binding affinity. encyclopedia.pubchemimpex.com

The versatility of the piperidine ring allows for the introduction of various substituents at different positions, leading to a wide array of chemical entities with diverse biological activities. researchgate.netnih.gov These activities span a broad therapeutic spectrum, including analgesic, anticancer, antiviral, and antipsychotic effects. ijnrd.orgresearchgate.net Consequently, the synthesis of substituted piperidines is a major focus of research in synthetic organic chemistry. nih.gov

Historical Context of 4-Hydroxypiperidine-4-carbonitrile in Chemical Synthesis

While the broader history of piperidine chemistry dates back over a century, the specific compound this compound has a more recent, yet impactful, history. Its emergence is closely tied to the development of efficient methods for the synthesis of 4-substituted piperidines. The initial challenge in synthesizing such compounds was often low yields and harsh reaction conditions. nih.gov

The development of synthetic routes to 4-hydroxypiperidine (B117109) derivatives, which serve as precursors to this compound, was a crucial step. google.comresearchgate.net A key advancement was the recognition that introducing a hydroxyl and a cyano group at the 4-position of the piperidine ring creates a versatile intermediate. This intermediate, this compound, possesses two reactive functional groups that can be selectively manipulated to build more complex molecular architectures. This strategic design has made it a valuable building block in modern organic synthesis.

Structure

3D Structure

属性

IUPAC Name |

4-hydroxypiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-5-6(9)1-3-8-4-2-6/h8-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWFFXOXUGKCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596599 | |

| Record name | 4-Hydroxypiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50289-03-7 | |

| Record name | 4-Hydroxypiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxypiperidine 4 Carbonitrile and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies offer an efficient route to 4-hydroxypiperidine-4-carbonitrile and related structures by modifying a piperidone precursor in a single conceptual step. These methods are centered around the cyano-hydroxylation of the ketone functionality present in piperidones.

Cyano-hydroxylation involves the addition of a cyanide nucleophile and a proton (or an electrophile that can be converted to a proton) across the carbonyl double bond of a piperidone. This transformation results in the formation of a cyanohydrin, which is the core structure of this compound.

The Strecker synthesis is a classic method for producing α-amino acids, which proceeds through an α-aminonitrile intermediate. organic-chemistry.orgwikipedia.org This reaction can be adapted to synthesize piperidine (B6355638) derivatives. In a typical Strecker reaction, an aldehyde or ketone reacts with ammonia (B1221849) and cyanide. wikipedia.org For the synthesis of piperidine derivatives, a piperidine can react with a cyclic ketone in the presence of a cyanide source. tandfonline.com

The reaction involves the formation of an iminium ion intermediate, which is then attacked by a cyanide ion to form the α-aminonitrile. wikipedia.org While the classical Strecker synthesis yields an amino group, modifications can lead to structures analogous to the target compound. For instance, convenient Strecker reactions for preparing piperidinyl acetonitrile (B52724) compounds have been developed under aqueous conditions. tandfonline.comtandfonline.com The use of p-toluenesulfonic acid monohydrate (TsOH·H₂O) has been shown to be key in achieving good and reproducible yields. tandfonline.comtandfonline.com

| Reactants | Acid | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 4-(2-ketobenzimidazolinyl)piperidine, Cycloheptanone, KCN | TsOH·H₂O | H₂O | Ambient | 18 | 97 | tandfonline.com, tandfonline.com |

| 4-(2-ketobenzimidazolinyl)piperidine, Cyclooctanone, KCN | TsOH·H₂O | H₂O | 45°C | 24 | - | tandfonline.com |

Table 1. Examples of Strecker reaction conditions for piperidine derivatives.

The formation of a cyanohydrin is a direct nucleophilic addition of a cyanide ion to a ketone or aldehyde. wikipedia.orgpressbooks.pub In the context of synthesizing this compound, the starting material would be a suitable 4-piperidone (B1582916) derivative. The reaction is typically reversible and requires a basic catalyst to generate the cyanide ion (CN⁻) from a source like hydrogen cyanide (HCN) or a cyanide salt. pressbooks.publibretexts.org

The mechanism proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the piperidone. libretexts.orgyoutube.com This attack breaks the carbon-oxygen pi bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. youtube.com In the subsequent step, this intermediate is protonated by a proton source, such as HCN, to yield the final cyanohydrin product and regenerate the cyanide ion catalyst. libretexts.orgyoutube.com The use of a small amount of base is crucial, as the reaction is very slow or does not proceed in its absence. libretexts.org

Due to the high toxicity of hydrogen cyanide, trimethylsilyl (B98337) cyanide (TMSCN) has emerged as a widely used and safer alternative for cyanation reactions. wikipedia.orgwikipedia.org TMSCN reacts with aldehydes and ketones to form O-silylated cyanohydrins. wikipedia.org The reaction involves the addition of the cyanide group to the carbonyl carbon and the trimethylsilyl group to the carbonyl oxygen. wikipedia.org

This process, known as cyanosilylation, can be catalyzed by various substances. organic-chemistry.org The resulting trimethylsilyl ether of the cyanohydrin can then be hydrolyzed to afford the final cyanohydrin. libretexts.org An advantage of this method is that it can be effective even with sterically hindered ketones. libretexts.org TMSCN is a volatile liquid that is prepared by the reaction of lithium cyanide with trimethylsilyl chloride. wikipedia.org It is also used to convert pyridine-N-oxides into 2-cyanopyridine. wikipedia.org

Various catalytic systems have been developed to promote the efficient formation of cyanohydrins. For the addition of TMSCN to ketones, Lewis acids are often employed as catalysts. researchgate.net Gold(III) chloride, for example, has been shown to be a highly efficient catalyst for the cyanosilylation of ketones and aldehydes, with reactions completing within 30 minutes at room temperature. organic-chemistry.org

Other catalytic systems include combinations of N-oxides and Ti(OiPr)₄, which act as bifunctional catalysts. organic-chemistry.org In these systems, the titanium activates the ketone, while the N-oxide activates the TMSCN. organic-chemistry.org For asymmetric synthesis, which is crucial when chiral centers are formed, chiral catalysts are employed. Chiral oxazaborolidinium salts and chiral Lewis acidic Ti(IV)-Schiff base complexes are among the catalysts used to achieve high enantioselectivity in the cyanosilylation of aldehydes and ketones. organic-chemistry.orgdiva-portal.org Hydroxynitrile lyases are enzymatic catalysts that can also be used for the enantioselective synthesis of cyanohydrins. rsc.org

Multi-Component Reactions in this compound Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. taylorfrancis.com These reactions are highly efficient and can be used to generate complex molecules like functionalized piperidine derivatives in a single step. taylorfrancis.comtandfonline.com

Precursor Synthesis and Functionalization

The synthesis of functionalized piperidines is a cornerstone of heterocyclic chemistry, providing the essential building blocks for more complex molecules. The strategic synthesis of precursors, particularly substituted piperidones, and the subsequent functionalization of the piperidine nitrogen are critical steps in the pathway toward this compound and its derivatives.

Synthesis of Substituted Piperidones

Substituted piperidones are crucial intermediates in the synthesis of numerous piperidine derivatives. dtic.mil 4-Piperidones, in particular, serve as versatile starting materials. A prevalent method for their synthesis involves the addition of a primary amine to two equivalents of an alkyl acrylate, which is then followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.milyoutube.com This strategy provides a reliable route to the core 4-piperidone structure.

Another approach is the Nazarov cyclization, which can be performed on ynedienes derived from the dehydration of vinyl propargyl alcohols. dtic.mil This process involves the chemoselective hydration of the triple bond, followed by a double Michael addition to the resulting dienone to yield the 4-piperidone. dtic.mil Furthermore, N-protected piperidin-4-ones are readily synthesized; for instance, tosyl-protected piperidin-4-one can be prepared through the direct tosylation of piperidin-4-one (5). nih.gov

The synthesis of 3-substituted-4-oxo-piperidines has also been explored. One method involves reacting ethyl phenylacetate (B1230308) derivatives with 1,1-diethoxy-N,N-dimethylmethanamine, followed by the addition of ethyl β-alaninate hydrochloride and subsequent treatment with acetic acid to facilitate cyclization. nih.gov

N-Functionalization Strategies in Piperidine Chemistry

Modification of the piperidine nitrogen is a key strategy for modulating the pharmacological properties of piperidine-based compounds. Common N-functionalization techniques include benzylation, tosylation, acylation, and sulfonylation, each imparting distinct characteristics to the final molecule.

N-benzylation is a widely used method for protecting the piperidine nitrogen or for introducing a benzyl (B1604629) group as a key pharmacophore. A facile synthesis of N-benzyl 3,5-disubstituted piperidines can be achieved through a double Michael addition strategy, reacting 1,4-pentadienes with benzylamine. koreascience.or.kr This reaction can proceed without a solvent or in a solvent like acetonitrile, sometimes with the addition of lithium perchlorate (B79767) to reduce reaction times. koreascience.or.kr The reaction yields both cis and trans isomers. koreascience.or.kr

A multi-step synthesis starting from 4-piperidinecarboxylic acid can also lead to N-benzylated piperidines. google.com This process involves esterification, followed by an alkylation reaction with a benzyl halide to generate methyl N-benzyl-4-piperidinecarboxylate. google.com This intermediate can then be further transformed into various N-benzyl piperidine derivatives. google.com

Table 1: Synthesis of N-Benzyl 3,5-Disubstituted Piperidines (4a-e) via Double Michael Addition koreascience.or.kr

| Entry | Starting Diene (3) | Product (4) | Conditions | Time (h) | Yield (%) |

| 1 | 3a | 4a | Neat, 110 °C | 36 | 53 (28% cis, 25% trans) |

| 2 | 3a | 4a | CH₃CN, reflux | 60 | 55 (30% cis, 25% trans) |

| 3 | 3b | 4b | LiClO₄, CH₃CN, reflux | 24 | 61 (35% cis, 26% trans) |

| 4 | 3c | 4c | Neat, 110 °C | 48 | 58 (31% cis, 27% trans) |

| 5 | 3d | 4d | LiClO₄, CH₃CN, reflux | 24 | 65 (40% cis, 25% trans) |

| 6 | 3e | 4e | LiClO₄, CH₃CN, reflux | 24 | 60 (32% cis, 28% trans) |

Data sourced from Lee et al., Bull. Korean Chem. Soc. 2005. koreascience.or.kr

The introduction of a tosyl (p-toluenesulfonyl) group onto the piperidine nitrogen is a common strategy for protection or to influence the molecule's biological activity. A straightforward method for synthesizing N-tosyl piperidines involves the iodocyclization of unsaturated N-tosylamides. organic-chemistry.orgthieme-connect.com This reaction can be promoted by an Oxone®-potassium iodide (KI) system, offering an environmentally friendlier alternative to methods using elemental halogens. organic-chemistry.orgthieme-connect.com The required unsaturated tosylamides can be prepared from alcohols through their corresponding mesylates, followed by a single SN2 substitution. organic-chemistry.org This method has been shown to be effective for the preparation of N-tosyl piperidines, such as 2-iodomethyl N-tosyl piperidine, in good yields. thieme-connect.com

For example, the tosylation of piperidin-4-one is a direct method to produce N-tosyl-4-piperidinone, a valuable intermediate for further synthetic transformations. nih.gov Research has shown that while N-methylpiperidines can exhibit high affinity for certain biological targets, the corresponding N-tosyl derivatives often show considerably lower affinity, highlighting the significant impact of the N-substituent. nih.gov

N-acylation and N-sulfonylation are fundamental transformations in piperidine chemistry. N-acylation, the introduction of an acyl group (R-C=O), is readily achieved. For instance, benzoyl piperidine can be prepared by reacting piperidine with benzoyl chloride in the presence of an alkali like sodium hydroxide (B78521). orgsyn.org A general and efficient method for the N-acylation of sulfonamides involves the use of N-acylbenzotriazoles as neutral coupling reagents in the presence of sodium hydride, producing N-acylsulfonamides in high yields. semanticscholar.org More recently, continuous-flow methods have been developed for the N-acetylation of amines, including piperidine, using acetonitrile as the acetylating agent and alumina (B75360) as a catalyst, which avoids more hazardous traditional reagents. mdpi.com

N-sulfonylation involves attaching a sulfonyl group (R-SO₂) to the piperidine nitrogen. These N-sulfonylated piperidines are important scaffolds. usm.edu The synthesis of N-sulfonyl piperidines can be achieved through cyclization reactions triggered by N-sulfonyliminium ions. usm.edu These reactive intermediates can be generated by condensing an N-sulfonylated amine with an aldehyde in the presence of a Lewis or Brønsted acid catalyst, leading to the formation of the piperidine ring. usm.edu

Stereoselective Synthesis of this compound Analogues

Achieving stereocontrol in the synthesis of polysubstituted piperidines is a significant challenge and a critical goal, as the specific stereochemistry of a molecule is often essential for its biological activity. Chiral 3-substituted-4-hydroxypiperidines are highly valuable building blocks in medicinal chemistry. nih.govnih.govresearchgate.net

A powerful approach for the stereoselective synthesis of these analogues is through the enzymatic reduction of 3-substituted 4-oxo-piperidine precursors. nih.govnih.gov Carbonyl reductases have demonstrated excellent catalytic activity and stereoselectivity in this transformation. nih.gov For example, two distinct carbonyl reductases, HeCR and DbCR, have been used for the reduction of tert-butyl 4-oxo-3-arylpiperidine-1-carboxylates. nih.govnih.gov By choosing the appropriate enzyme, it is possible to synthesize all four possible stereoisomers of the corresponding 3-substituted-4-hydroxypiperidines with high enantiomeric excess (>99% ee) and conversion rates. nih.govnih.gov

Table 2: Stereoselective Reduction of 3-Substituted 4-Piperidones nih.gov

| Substrate | Enzyme | Product Stereoisomer | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1a | HeCR | (3S,4S) | >99 | >99:1 | >99 |

| 1a | DbCR | (3R,4S) | >99 | >99:1 | >99 |

| 1b | HeCR | (3S,4S) | >99 | >99:1 | >99 |

| 1b | DbCR | (3R,4S) | >99 | >99:1 | >99 |

| 1c | HeCR | (3S,4S) | >99 | >99:1 | >99 |

| 1c | DbCR | (3R,4S) | >99 | >99:1 | >99 |

Substrates (1a-c) are different tert-butyl 4-oxo-3-arylpiperidine-1-carboxylates. Data sourced from Li et al., RSC Adv. 2025. nih.gov

Another strategy involves the asymmetric α-alkynylation of piperidine. nih.gov This can be accomplished in a multi-step sequence starting with the transformation of piperidine into a chiral non-racemic N-sulfinylpiperidine. nih.gov Subsequent anodic oxidation generates an N-sulfinyliminium ion equivalent, which then undergoes a diastereoselective addition of an organoaluminum reagent to introduce the alkynyl group, achieving diastereoselectivities of up to 99%. nih.gov

These advanced synthetic methodologies underscore the progress in constructing complex and stereochemically defined piperidine structures, which are vital for the development of new therapeutic agents.

Control of Stereochemistry at C4

The C4 position of this compound is a tetrasubstituted stereocenter, and establishing its stereochemistry is a key synthetic challenge. One effective method for constructing such a center is the aza-Prins cyclization. This reaction allows for the creation of C2 and C4 substituted piperidines with a high degree of diastereoselectivity. rsc.org

The aza-Prins cyclization involves the reaction of a homoallylic amine with a carbonyl compound, typically an aldehyde, catalyzed by an acid. This process generates a nitrogen-stabilized carbocation which then undergoes cyclization. Research has demonstrated a highly diastereoselective synthesis of cis-4-hydroxypiperidines using this methodology. The reaction can be effectively applied to create a quaternary stereocenter at C4, expanding the scope of the traditional aza-Prins cyclization. rsc.org

Key Findings of Aza-Prins Cyclization for C4-Substituted Piperidines:

| Reactants | Catalyst | Key Feature | Outcome |

|---|

This method provides a direct route to establishing the relative stereochemistry between substituents at the C2 and C4 positions of the piperidine ring, a crucial aspect for synthesizing specific isomers of 4-hydroxypiperidine (B117109) derivatives.

Asymmetric Synthetic Routes to Hydroxypiperidine Carbonitriles

Asymmetric synthesis is paramount for producing enantiomerically pure hydroxypiperidine carbonitriles, which are valuable building blocks in medicinal chemistry. Key strategies include biocatalytic reductions and the use of chiral auxiliaries.

Biocatalytic Approaches:

Enzymes, particularly ketoreductases (KREDs) and carbonyl reductases, have emerged as powerful tools for the asymmetric reduction of ketone precursors to chiral alcohols. nih.govnih.gov In the context of hydroxypiperidine synthesis, the asymmetric reduction of a corresponding N-protected-4-oxopiperidine can yield chiral 4-hydroxypiperidines with high enantiomeric excess (ee). mdpi.com

For instance, studies on the synthesis of (S)-N-Boc-3-hydroxypiperidine, a related chiral piperidine, have shown that ketoreductases can catalyze the reduction of the ketone precursor with high conversion rates and excellent optical purity. mdpi.comgoogle.com Co-expression of the ketoreductase with a glucose dehydrogenase (GDH) for cofactor (NADPH/NADH) regeneration creates an efficient and sustainable catalytic system. mdpi.com Similarly, carbonyl reductases have been used for the synthesis of four different stereoisomers of 3-substituted-4-hydroxypiperidines by reducing the corresponding ketone, achieving >99% ee in many cases. nih.govnih.gov The principles of these enzymatic reductions are directly applicable to the synthesis of chiral this compound from a 4-oxopiperidine-4-carbonitrile precursor.

Another important class of enzymes for this purpose is hydroxynitrile lyases (HNLs). These enzymes catalyze the enantioselective addition of cyanide to carbonyl compounds. rsc.org An HNL could potentially be used to asymmetrically add cyanide to an N-protected-4-oxopiperidine, directly forming the chiral cyanohydrin moiety with high enantioselectivity. rsc.org

Research Highlights in Biocatalytic Reduction:

| Enzyme System | Substrate | Product | Key Outcome |

|---|---|---|---|

| Ketoreductase (KRED) & Glucose Dehydrogenase (GDH) | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99% conversion and >99% optical purity mdpi.com |

| Carbonyl Reductases (HeCR and DbCR) | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Chiral 3-substituted-4-hydroxypiperidines | >99% enantiomeric excess (ee) and >99% conversion nih.govnih.gov |

Chiral Auxiliary-Based Synthesis:

A chiral auxiliary is an optically active compound that is temporarily attached to a substrate to direct a chemical reaction toward the formation of a single stereoisomer. researchgate.netyoutube.com After the desired transformation, the auxiliary is removed and can often be recycled. youtube.comyoutube.com This strategy is widely used in asymmetric synthesis for reactions like alkylations and aldol (B89426) additions. researchgate.net

In the synthesis of chiral hydroxypiperidine carbonitriles, a chiral auxiliary could be attached to the nitrogen atom of the piperidine ring. This auxiliary would then direct the stereoselective addition of a cyanide source to the C4-keto group of an N-protected-4-oxopiperidine precursor. The steric hindrance and electronic properties of the auxiliary control the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer of the resulting cyanohydrin. Evans' chiral oxazolidinone auxiliaries, for example, have proven highly effective in a wide range of asymmetric transformations. researchgate.net

The general process involves:

Attaching a chiral auxiliary to the piperidine nitrogen.

Performing the diastereoselective cyanohydrin formation at C4.

Removing the chiral auxiliary to yield the enantiomerically enriched this compound. researchgate.net

This method offers a robust and versatile alternative to enzymatic approaches for achieving high levels of stereocontrol in the synthesis of complex chiral molecules.

Chemical Reactivity and Transformations of 4 Hydroxypiperidine 4 Carbonitrile

Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic. This allows for a variety of nucleophilic additions and reductions, as well as hydrolysis to form carboxylic acids.

Hydrolysis of the Nitrile to Carboxylic Acids

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. This transformation can be carried out under either acidic or basic conditions. The reaction typically proceeds through an amide intermediate.

Under acidic conditions, the nitrile is heated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The nitrogen atom is first protonated, which activates the nitrile for nucleophilic attack by water. Tautomerization of the resulting imidic acid yields an amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The initially formed imine anion is protonated by water to give an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia (B1221849). An acidic workup is then required to protonate the carboxylate and afford the final carboxylic acid. In the synthesis of related complex molecules like 4-anilidopiperidines, harsh conditions such as potassium hydroxide in 1,2-ethanediol (B42446) at high temperatures (e.g., 190°C) have been employed to achieve this transformation from the corresponding α-aminonitrile. nih.gov

| Reagent/Conditions | Product | Intermediate |

| H₃O⁺, Δ | 4-Hydroxy-4-carboxypiperidine | 4-Carboxamido-4-hydroxypiperidine |

| 1. NaOH, H₂O, Δ 2. H₃O⁺ | 4-Hydroxy-4-carboxypiperidine | 4-Carboxamido-4-hydroxypiperidine |

Table 1: Conditions for Hydrolysis of 4-Hydroxypiperidine-4-carbonitrile

Reduction of the Nitrile Moiety

The nitrile group can be reduced to a primary amine, yielding 4-(aminomethyl)-4-hydroxypiperidine. This transformation is a valuable tool for introducing an aminomethyl group. A variety of reducing agents can be employed for this purpose.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in excellent yields. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine. Subsequent aqueous workup provides the primary amine.

Catalytic hydrogenation is another widely used method. This involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum oxide, or rhodium. The reaction is typically carried out in a solvent like ethanol (B145695) or methanol, sometimes with the addition of ammonia to suppress the formation of secondary amines as byproducts.

Other modern reagents have also been developed for nitrile reduction. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) is effective for reducing a wide range of nitriles to primary amines. nih.gov The choice of reducing agent may depend on the presence of other functional groups in the molecule. For example, to avoid the reduction of other sensitive groups, milder or more selective reagents might be preferred. The direct product of this reduction on the parent compound is 4-(aminomethyl)-4-hydroxypiperidine. prepchem.com

| Reagent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 4-(Aminomethyl)-4-hydroxypiperidine |

| H₂, Raney Nickel | Ethanol, Ammonia | 4-(Aminomethyl)-4-hydroxypiperidine |

| Diisopropylaminoborane/cat. LiBH₄ | Tetrahydrofuran (THF) | 4-(Aminomethyl)-4-hydroxypiperidine |

Table 2: Reagents for the Reduction of this compound

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard reagents and organolithium compounds. This reaction provides a convenient route for the synthesis of ketones.

The reaction of a nitrile with a Grignard reagent (R-MgX) results in the formation of an intermediate imine anion after nucleophilic addition. This intermediate is stable until an aqueous acidic workup is performed. The workup first protonates the nitrogen to form an imine, which is then hydrolyzed to a ketone. This two-step process allows for the formation of a carbon-carbon bond and the installation of a carbonyl group. For this compound, this reaction would lead to the formation of a 4-acyl-4-hydroxypiperidine derivative. It is crucial to first protect the hydroxyl group and the piperidine (B6355638) nitrogen to prevent them from reacting with the organometallic reagent.

Reactions of the Hydroxyl Group

The tertiary hydroxyl group in this compound can undergo reactions typical of alcohols, such as alkylation, acylation, and oxidation. The reactivity of the hydroxyl group can be influenced by the adjacent quaternary carbon and the piperidine ring.

Alkylation and Acylation of the Hydroxyl Group

Alkylation of the hydroxyl group to form an ether can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, followed by reaction with an alkyl halide. Another important method is the Mitsunobu reaction, which allows for the conversion of alcohols to a variety of functional groups, including ethers, often with inversion of stereochemistry. The use of N-Boc-4-hydroxypiperidine in Mitsunobu reactions to synthesize N-heterocyclic alkyl ethers has been documented. chemicalbook.com

Acylation of the hydroxyl group to form an ester is readily accomplished by treating the alcohol with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. For example, reaction with acetyl chloride or acetic anhydride would yield 4-acetoxy-4-cyanopiperidine. The synthesis of acetic acid-piperidine-4-yl ester from 4-hydroxypiperidine (B117109) has been reported, demonstrating the feasibility of this transformation. sigmaaldrich.com In more complex systems, propionyl chloride has been used for acylation. nih.gov

| Reaction Type | Reagent(s) | Product Type |

| Alkylation (Williamson) | 1. NaH 2. R-X (Alkyl halide) | Ether |

| Alkylation (Mitsunobu) | DEAD, PPh₃, R-OH | Ether |

| Acylation | R-COCl, Pyridine | Ester |

| Acylation | (R-CO)₂O, Pyridine | Ester |

Table 3: Alkylation and Acylation Reactions of the Hydroxyl Group

Dehydration Reactions

The tertiary alcohol functionality in this compound allows it to undergo dehydration reactions to form an alkene. This transformation typically involves treating the compound with a strong acid or a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The product of this elimination reaction is 4-cyano-1,2,3,6-tetrahydropyridine. While the direct dehydration of piperidine-4-carboxamide (isonipecotamide) to 4-cyanopiperidine (B19701) using reagents like POCl₃ is documented, the analogous reaction for this compound follows from the fundamental principles of tertiary alcohol chemistry. The N-substituted derivatives, such as 1-benzyl-4-hydroxypiperidine-4-carbonitrile, are expected to undergo a similar transformation to yield the corresponding N-substituted 4-cyano-1,2,3,6-tetrahydropyridine.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | H⁺ or POCl₃ | 4-cyano-1,2,3,6-tetrahydropyridine | Dehydration |

| 1-Benzyl-4-hydroxypiperidine-4-carbonitrile | H⁺ or POCl₃ | 1-Benzyl-4-cyano-1,2,3,6-tetrahydropyridine | Dehydration |

Transformations of the Piperidine Ring

The piperidine ring of this compound is a versatile scaffold that can be modified in several ways, including derivatization at the nitrogen atom and participation in ring fusion reactions.

Derivatization at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key site for chemical modification, allowing for the introduction of a wide variety of substituents through alkylation, acylation, and the installation of protecting groups. These modifications are often crucial for modulating the compound's physical properties and biological activity.

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated, for instance, through reactions with benzyl (B1604629) halides to produce N-benzyl derivatives. chemicalbook.com Similarly, N-acylation can be achieved using acylating agents like phenacyl halides, leading to the formation of N-phenacyl derivatives. nih.gov A series of N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been synthesized and evaluated for their pharmacological properties. nih.gov

N-Protection: For multi-step syntheses, the piperidine nitrogen is often protected to prevent unwanted side reactions. A common and effective protecting group is the tert-butoxycarbonyl (Boc) group. This is typically introduced by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like potassium carbonate, yielding N-Boc-4-hydroxypiperidine. This protected intermediate is a vital building block in pharmaceutical chemistry.

A summary of these derivatization reactions is presented in the table below.

| Reaction Type | Reagent(s) | N-Substituent | Product Example |

| N-Alkylation | Benzyl bromide, Cs₂CO₃ | Benzyl | 1-Benzyl-4-hydroxypiperidine (B29503) chemicalbook.com |

| N-Acylation | Substituted Phenacyl Bromides | Phenacyl | N-Phenacyl-4-hydroxypiperidine derivatives nih.gov |

| N-Protection | Di-tert-butyl dicarbonate, K₂CO₃ | tert-Butoxycarbonyl (Boc) | N-Boc-4-hydroxypiperidine |

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are powerful methods for transforming cyclic structures into larger or smaller ring systems. For instance, certain piperidine derivatives can be precursors to seven-membered rings like azepanes or diazepines through specific rearrangement pathways. rsc.orgresearchgate.net However, for the specific compound this compound, such ring expansion or contraction transformations are not well-documented in the scientific literature.

Heterocyclic Annulation Strategies

Heterocyclic annulation refers to the construction of a new ring fused to an existing one. This compound and its derivatives can serve as substrates for creating more complex, polycyclic systems.

Fused Ring Systems: A notable example involves the acid-catalyzed cyclization of N-arylmethyl-4-hydroxypiperidine derivatives to form fused bicyclic structures. For instance, 2-p-methoxybenzyl-3,4-dimethyl-4-hydroxypiperidine, upon N-methylation and subsequent treatment with boiling hydrobromic acid, can be converted into 2,5,9-trimethyl-2-hydroxy-6,7-benzomorphane, a fused polycyclic compound. google.com This demonstrates a powerful strategy for building complex molecular architectures from a piperidine core. google.com

Spiro-heterocycles: The C4 position, bearing both a hydroxyl and a nitrile group, is a prime site for constructing spirocyclic systems, where two rings share a single atom. A plausible, though not explicitly cited, strategy is the intramolecular cyclization involving the nitrile and hydroxyl groups. This could lead to the formation of a spiro-oxazoline ring system. Such reactions, often catalyzed by acid or base, are known for cyanohydrins. Furthermore, piperidine-4-ones, which exist in equilibrium with the corresponding cyanohydrin, are known starting materials for spiro-heterocycles like spiro-quinazolinones and spiro-oxindoles through condensation reactions with appropriate binucleophilic reagents. nih.govresearchgate.netnih.gov These strategies highlight the potential of this compound as a precursor for diverse spirocyclic compounds. nih.govresearchgate.netnih.gov

Derivatives and Analogues of 4 Hydroxypiperidine 4 Carbonitrile

N-Substituted 4-Hydroxypiperidine-4-carbonitrile Derivatives

The nitrogen atom of the piperidine (B6355638) ring in this compound is a key site for chemical modification, allowing for the introduction of a diverse range of substituents. This has led to the synthesis of numerous N-substituted derivatives, including those with benzyl (B1604629), tosyl, acyl, and sulfonyl groups. These substitutions significantly influence the physicochemical properties and biological activities of the parent molecule.

Benzyl-substituted Analogues

Benzyl-substituted analogues of this compound are a prominent class of derivatives. The synthesis of these compounds often involves the reaction of a benzyl-protected piperidone with a cyanide source. For instance, 1-benzyl-2,6-diarylpiperidone-4-ones can be reacted with aniline (B41778) and potassium cyanide in the presence of acetic acid to yield 1-benzyl-2,6-diaryl-4-(phenylamino)piperidine-4-carbonitrile derivatives. nih.gov The benzyl group can also be introduced onto the piperidine nitrogen through various synthetic routes, leading to compounds like 1-benzyl-4-hydroxypiperidine (B29503) and 4-benzyl-4-hydroxypiperidine. sigmaaldrich.comsigmaaldrich.com An efficient method for constructing 4-benzyl piperidines utilizes a Suzuki coupling protocol, which involves the hydroboration of N-Boc-4-methylene piperidine followed by a reaction with a suitable aryl halide. organic-chemistry.org This method is adaptable to a wide range of substrates and allows for further modifications. organic-chemistry.org

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 1-Benzyl-4-hydroxypiperidine | 4727-72-4 | C12H17NO | A benzyl group attached to the nitrogen of 4-hydroxypiperidine (B117109). sigmaaldrich.com |

| 4-Benzyl-4-hydroxypiperidine | 51135-96-7 | C12H17NO | A benzyl group at the 4-position of the piperidine ring, alongside a hydroxyl group. sigmaaldrich.com |

| 1-Benzyl-2,6-diaryl-4-(phenylamino)piperidine-4-carbonitrile | Not specified | Varies | Contains a benzyl group on the nitrogen, aryl groups at positions 2 and 6, and a phenylamino (B1219803) group at position 4. nih.gov |

Tosyl-substituted Analogues

Tosyl-substituted analogues represent another significant class of derivatives. The tosyl group (p-toluenesulfonyl) is often used as a protecting group for the piperidine nitrogen due to its stability and its ability to be removed under specific conditions. A notable example is 4-(benzylamino)-1-tosylpiperidine-4-carbonitrile, which can be synthesized and has been characterized by various spectroscopic methods. nih.gov

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 4-(Benzylamino)-1-tosylpiperidine-4-carbonitrile | Not specified | C20H23N3O2S | Features a tosyl group on the piperidine nitrogen and a benzylamino group at the 4-position. nih.gov |

Acyl- and Sulfonyl-substituted Analogues

The piperidine nitrogen can also be functionalized with various acyl and sulfonyl groups. For example, 1-benzoyl-4-hydroxypiperidine-4-carbonitrile can be synthesized by reacting 1-benzoyl-4-piperidone with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a catalyst like indium tribromide (InBr3). nih.govacs.org This reaction demonstrates a straightforward method for introducing an acyl group and a nitrile function in one step. Other N-substitutions with groups like adamantanoyl, cyclohexanoyl, and diphenylacetyl have also been explored, leading to a range of compounds with diverse structures. nih.gov

Spiropiperidine-Based Analogues Derived from this compound Precursors

This compound and its derivatives are valuable precursors for the synthesis of more complex spiropiperidine systems. These spirocyclic compounds, where the piperidine ring shares a single atom with another ring, are of significant interest in medicinal chemistry due to their rigid structures and potential for novel biological activities. bepls.com

Synthesis of Spirocyclic Systems

The synthesis of spiropiperidine-based analogues often involves multi-step reaction sequences starting from protected piperidone derivatives. For instance, N-Boc-4-piperidone can be used as a starting material to construct spiro[chromene-2,4'-piperidine]s. nih.gov This process typically involves a condensation reaction with a substituted ortho-hydroxy acetophenone, followed by reduction, elimination, and deprotection steps. nih.gov Another approach involves the use of tosylhydrazones derived from cyclic ketones, which can react with electron-deficient alkenes to form spirocyclic dihydropyrazoles. researchgate.net Furthermore, the synthesis of spirocyclic systems can be achieved by constructing a cyclopropyl (B3062369) ring on a pre-existing piperidine moiety or vice-versa. beilstein-journals.org

Modifications of Spiro-Scaffolds

Once the basic spiro-scaffold is assembled, further modifications can be introduced to fine-tune the properties of the molecule. For example, in the synthesis of spiro[chromene-2,4'-piperidine]s, various substituents can be present on the chromene ring, leading to a library of analogues. nih.gov Similarly, the piperidine nitrogen of the spiro-scaffold can be deprotected and subsequently reacted with different electrophiles to introduce a variety of substituents. nih.gov These modifications are crucial for exploring the structure-activity relationships of these complex molecules. In some cases, computational methods are employed to guide the design and synthesis of novel spiropiperidine-based ligands with desired binding properties. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of Derivatives

The exploration of the structure-activity relationships (SAR) of derivatives of this compound is a crucial area of medicinal chemistry. By systematically modifying the core structure and observing the effects on biological activity, researchers can identify key molecular features responsible for desired therapeutic effects. This understanding guides the design of more potent and selective compounds.

The chemical properties and reactivity of this compound derivatives are highly influenced by the nature and position of various substituents. These modifications can alter factors such as lipophilicity, electronic distribution, and steric bulk, which in turn affect the molecule's interaction with biological targets.

Research into related 4-hydroxypiperidine analogues has provided valuable insights into these effects. For instance, studies on 4-hydroxy-4-phenylpiperidines have demonstrated that substitutions at the C-4 phenyl ring and the N-1 position of the piperidine ring significantly impact their affinity for nociceptin (B549756) receptors. nih.gov Although these studies are not on this compound itself, the principles can be extrapolated. For example, introducing electron-withdrawing or electron-donating groups on a phenyl ring attached to the 4-position would be expected to modulate the electronic environment of the tertiary alcohol and the nitrile group.

Similarly, the substitution on the piperidine nitrogen is a common strategy to modulate the pharmacological profile. A variety of substituents, from small alkyl groups to larger aromatic or aralkyl moieties, can be introduced. For example, the synthesis of phenacyl derivatives of 4-hydroxypiperidine has been explored to evaluate their analgesic potential. researchgate.net The nature of the substituent on the phenacyl group, particularly halogenation, was found to be a key determinant of activity. researchgate.net

The following table summarizes the general effects of substituents on the properties of 4-hydroxypiperidine derivatives based on findings from related compound series.

| Position of Substitution | Type of Substituent | Observed Effects on Properties/Activity | Reference Compound Class |

| Piperidine N-1 | Alkyl, Aralkyl | Influences receptor affinity and selectivity. Can alter lipophilicity and metabolic stability. | 4-hydroxy-4-phenylpiperidines nih.gov |

| Piperidine N-1 | Substituted Phenacyl | Halogenation on the phenyl ring can enhance analgesic activity. | 4-hydroxypiperidine derivatives researchgate.net |

| C-4 Position | Phenyl and Substituted Phenyl | Electronic nature of substituents on the phenyl ring modulates receptor binding affinity. | 4-hydroxy-4-phenylpiperidines nih.gov |

| C-4 Position | 4'-chlorophenyl | Leads to significant analgesic activity in derivatives. nih.gov | 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives nih.gov |

These findings underscore the importance of systematic substitution to probe the chemical and biological landscape of this compound derivatives.

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. researchgate.net For derivatives of this compound, identifying and optimizing the pharmacophore is a key step in designing novel ligands with improved potency and selectivity.

A pharmacophore model for this class of compounds would likely include several key features based on the core structure:

Hydrogen Bond Acceptor: The nitrile (-C≡N) group is a strong hydrogen bond acceptor.

Hydrogen Bond Donor/Acceptor: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor.

Hydrophobic Features: The piperidine ring itself provides a hydrophobic scaffold.

Positive Ionizable Feature: The piperidine nitrogen can be protonated at physiological pH, providing a positive ionizable feature that can engage in electrostatic interactions with biological targets.

The process of pharmacophore identification involves aligning a set of active molecules and identifying the common chemical features that are essential for their activity. researchgate.net While specific pharmacophore models for this compound derivatives are not extensively published, insights can be drawn from related structures. For instance, in the development of opioid receptor antagonists from 4-(3-hydroxyphenyl)piperidine (B9838) derivatives, the spatial relationship between the hydroxyl group, the phenyl ring, and the nitrogen atom was found to be critical for high affinity and selectivity. nih.gov

Optimization of a pharmacophore model for this compound derivatives would involve synthesizing and testing new analogues that systematically probe the importance of each feature. For example, modifying the substituents on the piperidine nitrogen can explore the steric and electronic requirements of the pocket that accommodates this part of the molecule. Similarly, replacing the nitrile group with other hydrogen bond acceptors could reveal the tolerance for different chemical functionalities at this position.

The table below outlines a hypothetical pharmacophore model for a derivative of this compound, based on its structural features and general principles of medicinal chemistry.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction with Biological Target |

| Hydrogen Bond Acceptor | Nitrile group (-C≡N) | Forms hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Donor/Acceptor | Hydroxyl group (-OH) | Forms hydrogen bonds with acceptor or donor groups on the receptor. |

| Positive Ionizable Center | Protonated Piperidine Nitrogen | Forms ionic bonds or hydrogen bonds with negatively charged residues. |

| Hydrophobic Core | Piperidine Ring | Engages in van der Waals interactions with hydrophobic pockets of the receptor. |

Through iterative cycles of pharmacophore modeling, synthesis, and biological testing, it is possible to refine the understanding of the key molecular interactions and design more effective derivatives of this compound.

Computational and Theoretical Studies

Molecular Modeling of 4-Hydroxypiperidine-4-carbonitrile and Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound and its derivatives, these studies are crucial for designing new compounds with specific biological activities. A combination of molecular modeling and chemical synthesis has been applied to identify novel spiropiperidine-based structures, derived from this compound, for their potential in inhibiting the mitochondrial permeability transition pore opening.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of the piperidine (B6355638) ring is fundamental to understanding how these molecules interact with biological targets. The piperidine ring typically adopts a chair conformation to minimize steric strain. For substituted piperidines, the orientation of the substituents (axial or equatorial) can significantly influence the molecule's properties and interactions.

While specific conformational analysis studies on the parent this compound are not extensively detailed in the reviewed literature, studies on related derivatives provide insight. For instance, in the synthesis of 3-substituted-4-hydroxypiperidines, the stereochemical outcome is influenced by the nucleophilic attack of a cyanide group on a piperidine-4-one precursor, leading to the formation of a 4-cyano-4-hydroxypiperidine intermediate. chemicalbook.com The preferred conformation directs the subsequent reaction steps.

In a study on 4-(4-chlorophenyl)-4-hydroxypiperidine, a related compound, density functional theory (DFT) calculations were used to determine the optimized geometry and stable conformations. mahendrapublications.com Such studies typically reveal the bond lengths, bond angles, and dihedral angles that define the low-energy conformations of the molecule.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. These calculations can predict various properties, including molecular orbital energies, electrostatic potential, and vibrational frequencies.

For the related compound 4-(4-chlorophenyl)-4-hydroxypiperidine, DFT calculations with the B3LYP/6-311++G(d,p) basis set were performed to analyze its spectroscopic properties. mahendrapublications.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were calculated to understand the molecule's reactivity and electronic transitions. mahendrapublications.com Additionally, the molecular electrostatic potential (MEP) was mapped to identify the regions of the molecule that are rich or poor in electrons, which is crucial for understanding intermolecular interactions. mahendrapublications.com Similar calculations on this compound and its derivatives are essential for rational drug design, helping to predict how modifications to the structure will affect its electronic properties and, consequently, its binding affinity to a target protein.

| Computational Method | Properties Calculated for 4-(4-chlorophenyl)-4-hydroxypiperidine | Significance |

| DFT (B3LYP/6-311++G(d,p)) | Optimized molecular geometry, vibrational frequencies (FT-IR, FT-Raman). mahendrapublications.com | Predicts the stable 3D structure and vibrational spectra. |

| TD-DFT | HOMO-LUMO energies, UV-Vis absorption wavelengths. mahendrapublications.com | Characterizes electronic properties and predicts electronic transitions. |

| MEP Analysis | Molecular electrostatic potential surface. mahendrapublications.com | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. |

Ligand-Protein Interaction Studies

Understanding how a ligand interacts with its protein target is a cornerstone of medicinal chemistry and drug discovery. Computational methods such as molecular docking and molecular dynamics simulations are invaluable for visualizing and analyzing these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. In the context of this compound derivatives, docking studies have been instrumental in identifying potential binding modes within biological targets.

In a study aimed at discovering novel inhibitors of the mitochondrial permeability transition pore, a library of compounds based on a spiropiperidine scaffold (derived from this compound) was screened using a multi-step docking protocol. nih.gov The docking procedures were performed with Glide from Schrödinger, using a refined library of compounds that were pre-filtered based on physical descriptors and Lipinski's rule of five. nih.gov These simulations helped in prioritizing compounds for further investigation based on their predicted binding affinity and pose within the target protein's binding site. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the nature of the interactions over time.

For promising spiropiperidine-based compounds identified through docking, 50-nanosecond long MD simulations were performed using the GROMACS engine to evaluate the stability of the ligand-protein complex. nih.gov The trajectories were analyzed by calculating the number of contacts between the ligands and key residues of the protein. nih.gov These simulations revealed that some derivatives formed unstable complexes, detaching from the binding site within nanoseconds due to steric hindrance and unfavorable interactions that distort the native conformation of the protein's alpha-helices. nih.gov In contrast, other derivatives showed stable binding, providing a basis for their further development. nih.gov The CHARMM36m force field was used for these simulations, which were conducted in a realistic membrane environment.

| Simulation Parameter | Value/Setting | Purpose |

| Simulation Engine | GROMACS | To simulate the motion of atoms in the system over time. |

| Force Field | CHARMM36m | To describe the potential energy of the system. |

| Simulation Length | 50 ns | To assess the stability of the ligand-protein complex. |

| Analysis | Ligand-protein contacts, RMSD | To quantify the stability and key interactions. |

A thorough characterization of the binding site is essential for understanding the key interactions that drive ligand binding and for designing more potent and selective inhibitors.

Computational studies on spiropiperidine-based derivatives of this compound have characterized the binding site within the c-subunit of the F1/Fo-ATP synthase. nih.gov The binding site was found to be composed of distinct pockets. For instance, one pocket (Pocket A) involves hydrophobic and π-stacking interactions with residues such as B:130F and A:124F, which interact with the benzyl (B1604629) moiety of the ligand. nih.gov Another pocket (Pocket B) establishes hydrophobic contacts, for example with B:123L. nih.gov The analysis of these interactions suggested that introducing larger aromatic structures on the ligand could enhance binding affinity by increasing interactions with key aromatic residues in the binding pocket. nih.gov This detailed characterization provides a roadmap for the rational design of next-generation inhibitors.

| Binding Pocket | Key Interacting Residues | Type of Interaction | Implication for Ligand Design |

| Pocket A | A:124F, A:127M, B:130F, B:127M, B:126L | Hydrophobic and π-stacking | Larger aromatic moieties could enhance binding affinity. |

| Pocket B | B:123L, B:120A, B:116A, B:115F | Hydrophobic contacts | Orients the ligand towards the polar pocket. |

Computational Prediction of Binding Affinity

Computational approaches to predict binding affinity primarily revolve around molecular docking and scoring, as well as more rigorous methods like free energy calculations. These techniques simulate the interaction between a ligand, such as this compound, and a protein target at the atomic level.

Molecular Docking and Scoring:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein. Each of these "poses" is then evaluated using a scoring function, which estimates the binding affinity. The scoring function takes into account various factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties.

For instance, studies on structurally related 4-hydroxypiperidine (B117109) derivatives targeting the mu-opioid receptor have demonstrated a strong correlation between computationally predicted docking scores and experimentally determined binding affinities. nih.govplos.org In these studies, fentanyl analogs containing a 4-hydroxypiperidine core were docked into the receptor's binding site. The resulting docking scores were able to differentiate between compounds with sub-nanomolar binding affinity and those with weaker binding. nih.gov This suggests that a similar approach could be effectively applied to predict the binding affinity of this compound to the mu-opioid receptor and other related targets.

Similarly, computational investigations of 1,4-disubstituted piperidine analogues as sigma-1 receptor ligands have highlighted the importance of hydrophobic and solvent-accessible surface parameters in determining binding affinity. nih.gov Multilinear regression analysis in these studies showed a positive correlation between these parameters and sigma-1 receptor binding. nih.gov These findings indicate that the physicochemical properties of the 4-hydroxypiperidine scaffold play a crucial role in its interaction with the receptor.

Advanced Methods and Molecular Dynamics:

For example, metadynamics simulations have been used to study the dissociation pathways and kinetics of fentanyl derivatives from the mu-opioid receptor. fda.gov These studies have uncovered alternative binding pockets and provided a deeper understanding of the long residence times observed for some of these compounds. fda.gov Such detailed mechanistic insights are invaluable for the rational design of new ligands with desired binding properties.

While no specific computational studies on this compound were identified, the established methodologies and findings from research on analogous compounds provide a solid framework for predicting its binding affinity. The table below illustrates the type of data that can be generated from such computational studies for a series of hypothetical 4-hydroxypiperidine analogs, including our compound of interest.

Table 1: Representative Data from Computational Binding Affinity Prediction for 4-Hydroxypiperidine Analogs

| Compound | Target Receptor | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG, kcal/mol) | Key Predicted Interactions |

| This compound | Mu-Opioid Receptor | -8.5 | -9.2 | Hydrogen bond with HIS297, Pi-cation with ASP147 |

| Analog A (4-OH, 4-Phenyl) | Mu-Opioid Receptor | -9.2 | -10.1 | Hydrophobic interaction with TYR326, Hydrogen bond with HIS297 |

| Analog B (4-OH, 4-CH2Ph) | Mu-Opioid Receptor | -8.9 | -9.7 | Hydrophobic interaction with TRP293, Hydrogen bond with HIS297 |

| This compound | Sigma-1 Receptor | -7.8 | -8.5 | Hydrophobic interaction with TRP164, Pi-cation with TYR103 |

| Analog C (4-OH, 4-Aroyl) | Sigma-1 Receptor | -8.1 | -8.9 | Hydrophobic interaction with PHE107, Hydrogen bond with GLU172 |

| Analog D (4-OH, 4-Benzyl) | Sigma-1 Receptor | -7.9 | -8.6 | Hydrophobic interaction with LEU182, Pi-cation with TYR103 |

Note: The data in this table is representative and intended to illustrate the output of computational binding affinity predictions. The values for this compound are hypothetical and based on the expected interactions derived from studies on similar compounds. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR)

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the piperidine ring. The protons on the carbons adjacent to the nitrogen (C2 and C6) and those adjacent to the quaternary carbon (C3 and C5) would likely appear as complex multiplets due to spin-spin coupling. The chemical shifts of these protons would be influenced by the neighboring hydroxyl, nitrile, and amine functional groups. The protons of the N-H and O-H groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. Deuterium exchange could be used to confirm the identity of these labile protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

|---|---|---|

| Piperidine H2, H6 | ~2.8 - 3.2 | m |

| Piperidine H3, H5 | ~1.8 - 2.2 | m |

| N-H | Variable | br s |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum would provide key information about the carbon skeleton. It is expected to show five distinct signals: one for the quaternary carbon (C4) bearing the hydroxyl and nitrile groups, two for the different methylene (B1212753) carbons of the piperidine ring (C2/C6 and C3/C5), and one for the carbon of the nitrile group. The chemical shift of the nitrile carbon typically appears in the range of 115-125 ppm. The C4 carbon, being attached to both an oxygen and a nitrile group, would be significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|

| C4 (Quaternary) | ~65 - 75 |

| C2, C6 | ~40 - 50 |

| C3, C5 | ~30 - 40 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The exact mass of this ion would serve to confirm the elemental composition of the compound. Fragmentation of the parent ion could involve the loss of water (H₂O) from the hydroxyl group or the loss of hydrogen cyanide (HCN) from the nitrile group, providing further structural confirmation.

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for determining the purity of the compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

An HPLC method for this compound would likely utilize a reverse-phase column (such as a C18) with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. An acid additive, such as formic acid or trifluoroacetic acid, is typically required to ensure good peak shape for the basic piperidine nitrogen. Detection could be challenging as the molecule lacks a strong UV chromophore. Therefore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be more suitable than a standard UV detector. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) would provide both separation and sensitive detection.

Table 3: Hypothetical HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | Time-dependent gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Detection | CAD or ESI-MS |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique indispensable for monitoring the synthesis of this compound. libretexts.org It is primarily used for the qualitative assessment of a reaction's progress, the identification of compounds in a mixture, and the determination of the purity of a substance. libretexts.org

The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. khanacademy.org The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina (B75360), coated onto a flat, inert substrate like a glass plate. missouri.edu The mobile phase is a solvent or a mixture of solvents that moves up the plate via capillary action. khanacademy.org

For a polar compound like this compound, which contains a hydroxyl group, a nitrile group, and a secondary amine, a polar stationary phase like silica gel is appropriate. The selection of the mobile phase is critical and often determined empirically to achieve optimal separation. A common starting point for developing a TLC method for such a compound would be a solvent system of intermediate polarity, for instance, a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent like ethyl acetate (B1210297) or methanol. khanacademy.orgquora.com The polarity of the mobile phase can be adjusted by varying the ratio of these solvents to achieve a desired retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org Ideally, the Rƒ value should be between 0.3 and 0.7 for good separation and reliable identification.

Visualization of the spots on the TLC plate after development can be achieved by various methods. Since this compound does not absorb ultraviolet (UV) light strongly due to the absence of a suitable chromophore, visualization may require the use of staining agents. Common stains for nitrogen-containing and hydroxyl compounds include potassium permanganate (B83412) (KMnO₄) solution or iodine vapor. pharmaknowledgeforum.com When a reaction to synthesize this compound is monitored, a small aliquot of the reaction mixture is spotted on the TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

X-ray Crystallography of Derivatives

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique is invaluable for the unambiguous structural elucidation of novel compounds. While specific X-ray crystallographic data for derivatives of this compound are not widely reported in publicly accessible literature, the crystallographic analysis of closely related 4-hydroxypiperidine derivatives provides significant insight into the conformational preferences and intermolecular interactions that might be expected.

The study of N-substituted piperidine derivatives is crucial as the substituent on the nitrogen atom can significantly influence the compound's biological activity and physical properties. X-ray diffraction studies on such derivatives reveal critical structural details, including bond lengths, bond angles, and the conformation of the piperidine ring. For instance, the piperidine ring typically adopts a stable chair conformation.

In one study, the crystal structure of 4-diphenylcarbamyl-N-methyl-piperidine methobromide, a carbamate (B1207046) analogue, was determined. nih.gov The analysis revealed the presence of two conformers in the crystal, one with the ester group in an equatorial position and the other in an axial position relative to the piperidine ring. nih.gov This highlights the conformational flexibility that can be present even in the solid state.

The general workflow for the X-ray crystallographic analysis of a derivative of this compound would involve the following key steps:

Synthesis and Crystallization: A suitable crystalline derivative would first be synthesized. The crucial and often challenging step is to grow single crystals of sufficient quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

Data Collection: A single crystal is mounted on a diffractometer, and X-rays are directed at it. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.

The resulting structural information is highly detailed and includes precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. This information is fundamental for understanding structure-activity relationships and for rational drug design.

Conclusion

Applications in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Structures

4-Hydroxypiperidine-4-carbonitrile serves as a foundational building block for the synthesis of more elaborate heterocyclic systems, particularly spiro-heterocycles. The dual functionality at a single carbon atom is key to its utility in constructing these complex, three-dimensional structures.

The cyanohydrin moiety can be transformed in several ways to initiate cyclization reactions. For instance, the nitrile group can undergo hydrolysis to a carboxylic acid or an amide, or it can be reduced to a primary amine. The hydroxyl group can act as a nucleophile or be converted into a leaving group. These transformations create new reactive sites that can participate in intramolecular reactions to form new rings fused or spiro-fused to the piperidine (B6355638) core.

One notable application is in the synthesis of spiro-oxazolidinone derivatives. The general strategy involves the reaction of the cyanohydrin with a reagent that can interact with both the hydroxyl and the nitrile (or a derivative thereof) to form a new five-membered ring spiro-fused at the C4 position of the piperidine. Such spiro-heterocyclic systems are of significant interest in medicinal chemistry. nih.gov For example, the synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives has been explored for their potential as acetyl-CoA carboxylase (ACC) inhibitors. nih.gov While this example starts from a different spiro-piperidine, it highlights the importance of the spiro-piperidine scaffold that can be accessed from intermediates like this compound.

The general synthetic utility of 4-piperidones, the precursor to this compound, as synthons for a variety of spiro-heterocycles has been well-documented. researchgate.net These reactions often proceed through intermediates where the ketone has been functionalized, akin to the structure of the target cyanohydrin.

Intermediates in Multi-Step Synthesis

As a stable intermediate, this compound is pivotal in multi-step synthetic sequences that aim to produce highly functionalized piperidine derivatives. Its synthesis is typically achieved through the addition of a cyanide source, such as hydrogen cyanide (HCN) or a cyanide salt, to a protected 4-piperidone (B1582916). This reaction is a classic cyanohydrin formation. researchgate.net

Once formed, this intermediate opens up a variety of synthetic routes:

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-4-piperidinecarboxylic acid or its corresponding amide. These carboxylic acid derivatives are valuable intermediates themselves, for example, in the synthesis of peptide mimics or other complex molecules. nih.gov

Reduction of the Nitrile: The nitrile can be reduced using various reducing agents, such as lithium aluminum hydride (LiAlH₄), to afford 4-(aminomethyl)-4-hydroxypiperidine. This transformation introduces a new primary amine functionality, creating a tri-functional building block for further elaboration.

Reactions of the Hydroxyl Group: The tertiary hydroxyl group can be alkylated, acylated, or replaced under specific reaction conditions, allowing for the introduction of a wide range of substituents at the 4-position.

An example of its role as an intermediate can be seen in the synthesis of 4-anilino-4-piperidinecarboxylic acid derivatives, which are key precursors for potent analgesic compounds. researchgate.netnih.gov The synthesis often starts with a protected 4-piperidone, proceeds through a Strecker-type reaction to form an α-aminonitrile (a close analog of the cyanohydrin), which is then hydrolyzed to the target carboxylic acid. researchgate.netnih.gov The cyanohydrin itself is a key intermediate in the course of the Strecker synthesis. researchgate.net

The table below summarizes the key transformations of this compound as a synthetic intermediate.

| Starting Material | Reagent(s) | Product | Resulting Functional Group |

| This compound | H₃O⁺ or OH⁻, Heat | 4-Hydroxy-4-piperidinecarboxylic Acid | Carboxylic Acid |

| This compound | 1. LiAlH₄ 2. H₂O | 4-(Aminomethyl)piperidin-4-ol | Primary Amine |

Role in the Synthesis of Biologically Active Molecules (excluding specific biological activities or clinical data)

The piperidine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of biologically active compounds. chemicalbook.comresearchgate.net this compound, by providing a direct route to diverse 4-substituted piperidines, is instrumental in the synthesis of molecules designed for biological screening.

The derivatives accessible from this intermediate, such as 4-carboxy- and 4-aminomethyl-4-hydroxypiperidines, are key structural motifs in the design of novel pharmaceutical candidates. For instance, the 4-hydroxypiperidine (B117109) framework is found in antagonists of the NMDA receptor. nih.gov Furthermore, the synthesis of various 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives has been undertaken to create new molecular entities for pharmacological evaluation. google.com

Mechanistic Studies of Reactions Involving 4 Hydroxypiperidine 4 Carbonitrile

Reaction Mechanism Elucidation

Detailed mechanistic studies specifically for 4-Hydroxypiperidine-4-carbonitrile are not extensively reported in the available scientific literature. However, its formation is a classical example of a nucleophilic addition to a carbonyl group, a well-understood class of reactions in organic chemistry. The primary route to this compound is the reaction of a 4-piperidone (B1582916) derivative with a cyanide source, which can be mechanistically categorized as either a cyanohydrin formation or a Strecker reaction, depending on the specific reactants and conditions.

Cyanohydrin Formation Mechanism:

The most direct synthesis of this compound involves the addition of hydrogen cyanide (HCN) or a cyanide salt to 4-piperidone. This reaction proceeds via a nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the piperidone ring. The general mechanism is as follows:

Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the partially positive carbonyl carbon of 4-piperidone. This leads to the formation of a tetrahedral intermediate, an alkoxide ion, where the negative charge resides on the oxygen atom.

Protonation: The resulting alkoxide intermediate is then protonated, typically by a molecule of hydrogen cyanide or a protic solvent, to yield the final product, this compound.

This reaction is reversible, and the position of the equilibrium is influenced by steric and electronic factors of the starting ketone.

Strecker Reaction Mechanism:

In the presence of an amine source, such as ammonia (B1221849) or a primary or secondary amine, the formation of this compound can proceed through a Strecker-type mechanism. This pathway is particularly relevant when aiming for N-substituted or amino-functionalized derivatives. A study on the Strecker reaction of piperidine (B6355638) derivatives with cyclic ketones under aqueous conditions using p-toluenesulfonic acid (TsOH·H₂O) highlights a relevant synthetic approach. tandfonline.com While this study does not use 4-piperidone itself, the mechanism is analogous.

The key steps in a Strecker-type synthesis involving a piperidine derivative are:

Imine/Iminium Ion Formation: The piperidine nitrogen acts as a nucleophile, attacking the carbonyl carbon of a ketone. Subsequent dehydration leads to the formation of an iminium ion.

Cyanide Addition: The cyanide ion then attacks the electrophilic carbon of the iminium ion to form an α-aminonitrile.

Computational studies on N-substituted-4-piperidones have provided insights into their reactivity. These studies use local reactivity indices, such as Fukui and Parr functions, to predict the susceptibility of the carbonyl carbon to nucleophilic attack, which is the initial step in these mechanisms. nih.gov

Kinetic Studies

Specific kinetic data, such as reaction rate constants and activation energies, for the formation or reactions of this compound are not well-documented in the public domain. However, general principles of chemical kinetics allow for an understanding of the factors that would influence the rate of its formation.

The kinetics of cyanohydrin formation are generally dependent on several factors:

Concentration of Reactants: The rate of reaction is typically proportional to the concentrations of both the ketone (4-piperidone) and the cyanide ion.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate.